Cas no 83799-24-0 (Fexofenadine)

Fexofenadine structure
Fexofenadine structure
Product Name:Fexofenadine
Numéro CAS:83799-24-0
Le MF:C32H39NO4
Mégawatts:501.656369447708
MDL:MFCD00871892
CID:60609
PubChem ID:3348
Update Time:2024-10-26

Fexofenadine Propriétés chimiques et physiques

Nom et identifiant

    • Fexofenadine
    • terfenidine carboxylate
    • 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid
    • CARBOXYTERFENADINE
    • Fexafenadine
    • Fexofenadinebase
    • Fexofenadine-D5
    • Terfenadine acid
    • TERFENADINECARBOXYLATE
    • 4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-alpha,alpha-dimethylbenzeneacetic acid
    • 4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic acid (ACI)
    • 2-(4-[1-Hydroxy-4-[4-(hydroxy-diphenyl-methyl)-piperidin-1-yl]-butyl]-phenyl)-2-methyl-propionic acid
    • 2-(4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl)-2-methylpropanoic acid
    • 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetic acid
    • Fexet
    • MDL 16455
    • Telfast 120
    • Terfenadine acid metabolite
    • Terfenadine carboxylate
    • FEXOFENADINE (USP-RS)
    • C06999
    • alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol
    • Fexofenadina
    • 83799-24-0 (free base)
    • 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid
    • EN300-58439
    • NCGC00015453-06
    • Spectrum3_001921
    • (+/-)-P-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDINO)BUTYL)-alpha-METHYLHYDRATROPIC ACID
    • MDL-16455
    • A840654
    • 1319714-86-7
    • alpha,alpha-Dimethyl-4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-benzeneacetic acid
    • NCGC00092389-04
    • Spectrum2_001179
    • L000869
    • BRD-A73368467-003-02-8
    • FT-0668526
    • fexofenadinum
    • KBioSS_002456
    • UNII-E6582LOH6V
    • HSDB 7486
    • DTXCID50197277
    • FT-0626423
    • 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid
    • NCGC00015453-04
    • NCGC00092389-02
    • 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-piperidyl]butyl]phenyl]-2-methyl-propanoic acid
    • Tox21_500488
    • SPBio_001197
    • 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid
    • EC 801-893-7
    • Spectrum5_001474
    • BENZENEACETIC ACID, 4-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-alpha,alpha-DIMETHYL-, (+/-)-
    • 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylphenylacetic acid
    • SCHEMBL4900
    • HMS3370C16
    • NCGC00015453-05
    • HY-B0801
    • MDL 16455 hydrochloride
    • LP00488
    • 4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethylbenzeneacetic acid
    • CS-0012429
    • NCGC00015453-19
    • Terfenadine-COOH
    • 4-[4[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid
    • DB00950
    • 4-[4-(4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha, alpha-dimethylbenzeneacetic acid
    • MDL-16455; Terfenadine carboxylate
    • Benzeneacetic acid, 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl-
    • 2-[4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidyl]butyl]phenyl]-2-methyl-propanoic acid
    • 138452-21-8
    • racemic 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid
    • FEXOFENADINE [HSDB]
    • Benzeneacetic acid,4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-a,a-dimethyl-
    • CHEBI:5050
    • Q415122
    • Fexofenadine [INN:BAN]
    • BDBM22874
    • 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
    • Telfast (TN)
    • DTXSID00861411
    • (+/-)-4-(1-Hydroxy-4-(4-(hydroxydiphenyl-methyl)-1- piperidinyl)butyl)-alpha-dimethylbenzeneacetic acid
    • 2-(4-{1-HYDROXY-4-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]BUTYL}PHENYL)-2-METHYLPROPANOIC ACID
    • Spectrum_001914
    • KBio2_007585
    • NCGC00015453-03
    • NCGC00261173-01
    • 4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-alpha,alpha-dimethyl-benzene-acetic Acid
    • BENZENEACETIC ACID, 4-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL-, (+/-)-
    • CHEMBL914
    • FEXOFENADINE [USP-RS]
    • SBI-0050472.P002
    • BCP9000683
    • NCGC00092389-03
    • MFCD00871892
    • NS00010515
    • FT-0668529
    • BSPBio_003521
    • AKOS005557315
    • 2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)
    • Telfast
    • SDCCGSBI-0050472.P003
    • butyl)phenyl)-2-methylpropanoic
    • piperidin-1-yl)
    • BRD-A73368467-003-07-7
    • (+/-)-P-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDINO)BUTYL)-.ALPHA.-METHYLHYDRATROPIC ACID
    • HMS3261B17
    • 2-[4-[(1S)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-piperidyl]butyl]phenyl]-2-methyl-propanoic acid;Fexofenadine
    • CCG-204579
    • R06AX26
    • SR-01000075889
    • S-FEXOFENADINE
    • Fexofendine
    • SR-01000075889-1
    • FEXOFENADINE [WHO-DD]
    • 83799-24-0
    • F 9427
    • Terfenidine carboxylate, MDL 16455
    • FEXOFENADINE [VANDF]
    • (+/-)-4-(1-Hydroxy-4-(4-(hydroxydiphenyl-methyl)-1-piperidinyl)butyl)-alpha-dimethylbenzeneacetic acid
    • FEXOFENADINE [INN]
    • Q-201113
    • KBio2_005017
    • 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl] -alpha,alpha-dimethylbenzeneacetic acid
    • KBio2_002449
    • BCP11806
    • KBio3_002742
    • KBioGR_000807
    • AS-35188
    • FEXOFENADINE [MI]
    • AB00876239_06
    • (+)-4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic-acid
    • GTPL4819
    • Lopac0_000488
    • EU-0100488
    • Spectrum4_000204
    • NCGC00015453-10
    • Fexofenadine (INN)
    • Allegra
    • D07958
    • FT-0668527
    • AB00876239_07
    • E6582LOH6V
    • BRD-A73368467-003-17-6
    • BRD-A73368467-003-16-8
    • Terfenidine carboxylate hydrochloride
    • 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}butyl)phenyl]-2-methylpropanoic acid
    • Fexofenidine hydrochloride
    • DB-016658
    • DB-226998
    • BBL029080
    • BRD-A73368467-003-18-4
    • STK624102
    • MDL: MFCD00871892
    • Piscine à noyau: 1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)
    • La clé Inchi: RWTNPBWLLIMQHL-UHFFFAOYSA-N
    • Sourire: O=C(C(C)(C)C1C=CC(C(CCCN2CCC(C(C3C=CC=CC=3)(C3C=CC=CC=3)O)CC2)O)=CC=1)O

Propriétés calculées

  • Qualité précise: 501.28800
  • Masse isotopique unique: 501.287909
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 37
  • Nombre de liaisons rotatives: 10
  • Complexité: 678
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 81
  • Le xlogp3: 3

Propriétés expérimentales

  • Couleur / forme: Poudre blanche
  • Dense: 1.2±0.1 g/cm3
  • Point de fusion: 218-220°C
  • Point d'ébullition: 697.3°C at 760 mmHg
  • Point d'éclair: 375.5±31.5 °C
  • Indice de réfraction: 1.596
  • Solubilité: Methanol (Slightly)
  • Le PSA: 81.00000
  • Le LogP: 5.44840
  • Pression de vapeur: 0.0±2.3 mmHg at 25°C

Fexofenadine Informations de sécurité

Fexofenadine Données douanières

  • Code HS:2933399090
  • Données douanières:

    Code douanier chinois:

    2933399090

    Résumé:

    2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Fexofenadine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
LD240-1g
Fexofenadine
83799-24-0 98%
1g
205CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
LD240-5g
Fexofenadine
83799-24-0 98%
5g
572CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
LD240-25g
Fexofenadine
83799-24-0 98%
25g
1969CNY 2021-05-08
Chemenu
CM132240-1g
2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid
83799-24-0 95%
1g
$312 2021-08-05
Chemenu
CM132240-5g
2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid
83799-24-0 95%
5g
$784 2021-08-05
TRC
F322470-50mg
Fexofenadine
83799-24-0
50mg
$ 87.00 2023-09-07
TRC
F322470-100mg
Fexofenadine
83799-24-0
100mg
$ 144.00 2023-09-07
TRC
F322470-250mg
Fexofenadine
83799-24-0
250mg
$ 316.00 2023-09-07
TRC
F322470-500mg
Fexofenadine
83799-24-0
500mg
$ 589.00 2023-04-15
TRC
F322470-1g
Fexofenadine
83799-24-0
1g
$ 1098.00 2023-04-15

Fexofenadine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Platinum oxide Solvents: Methanol
Référence
Efficient and ecofriendly synthesis of an antihistamine drug - fexofenadine hydrochloride
Sarat, Kompelli; et al, Research Journal of Chemistry and Environment, 2020, 24(11), 133-139

Méthode de production 2

Conditions de réaction
1.1 Solvents: Dimethylformamide ,  Water ;  pH 5, 30 °C
Référence
Biooxidation of methyl group: application to the preparation of alcohol and acid metabolites of terfenadine, ebastine and analogues
El Ouarradi, Amane; et al, Tetrahedron, 2008, 64(51), 11738-11744

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  30 min, rt; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, < 30 °C; 30 °C → 18 °C
1.3 Reagents: Sodium borohydride ;  30 min, 18 °C; 4 h, 20 °C
Référence
An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride
Castaldi, Michele; et al, ChemistrySelect, 2019, 4(1), 428-431

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium hydroxide ,  Sodium borohydride Solvents: Ethanol ,  Water ;  1 h, 20 °C; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Référence
Novel preparation of H1 receptor antagonist fexofenadine
Huang, Jun; et al, Organic Process Research & Development, 2010, 14(6), 1464-1468

Méthode de production 5

Conditions de réaction
1.1 Reagents: Methanol ,  Magnesium Catalysts: Zinc chloride ;  8 h, 45 °C
1.2 Reagents: Sulfuric acid Solvents: Water
Référence
Reduction of aromatic carbonyls to the corresponding alcohols with magnesium and catalytic zinc chloride
Reddy, G. Prashanth; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(4), 540-547

Méthode de production 6

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  3 h, reflux
1.2 Solvents: Methanol ;  2 h, reflux; reflux → 5 °C
1.3 Reagents: Sodium borohydride ;  1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  4 h, reflux; reflux → rt
1.5 Reagents: Acetic acid ;  pH 5 - 6
Référence
Synthesis of 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic acid hydrochloride (fexofenadine hydrochloride)
Sun, Yu; et al, Zhongguo Yiyao Gongye Zazhi, 2006, 37(7), 439-440

Méthode de production 7

Conditions de réaction
1.1 Solvents: Dimethylformamide ,  Water ;  5 d, pH 6.5, 30 °C
Référence
Microbial oxidation of terfenadine and ebastine into fexofenadine and carebastine
Mazier, Claire; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(21), 5423-5426

Méthode de production 8

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, rt
1.2 4 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  4 h, rt
1.4 Solvents: Water ;  rt
Référence
Novel and Efficient Method for the Synthesis of Racemic Fexofenadine
Raghavendra, G. M.; et al, Synthetic Communications, 2011, 41(15), 2296-2303

Fexofenadine Raw materials

Fexofenadine Preparation Products

Fexofenadine Fournisseurs

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:83799-24-0)Fexofenadine
Numéro de commande:sfd12462
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:36
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:83799-24-0)Fexofenadine
Numéro de commande:A840654
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 06:50
Prix ($):220.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:83799-24-0)Fexofenadine
Numéro de commande:LE16256
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:14
Prix ($):discuss personally
Courriel:18501500038@163.com
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:83799-24-0)Fexofenadine
sfd12462
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Courriel
Amadis Chemical Company Limited
(CAS:83799-24-0)Fexofenadine
A840654
Pureté:99%
Quantité:5g
Prix ($):220.0
Courriel